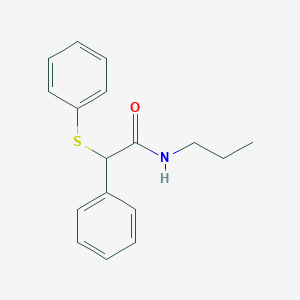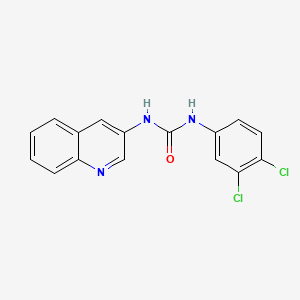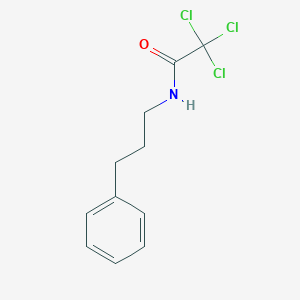![molecular formula C14H13BrClNO B5022964 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide](/img/structure/B5022964.png)
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide, also known as CCK-8, is a synthetic peptide that is commonly used in scientific research. CCK-8 is a derivative of cholecystokinin (CCK), a peptide hormone that is involved in the regulation of gastrointestinal motility, pancreatic enzyme secretion, and satiety. CCK-8 is often used as a tool to study the physiological and biochemical effects of CCK.
作用机制
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide acts on CCK receptors, which are G protein-coupled receptors that are widely distributed throughout the body. Activation of CCK receptors by this compound leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway and the protein kinase C (PKC) pathway. These pathways ultimately lead to the physiological and biochemical effects of this compound.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects, including:
1. Stimulation of pancreatic enzyme secretion
2. Inhibition of gastric emptying
3. Decrease in food intake
4. Increase in satiety
5. Analgesic effects
实验室实验的优点和局限性
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide has several advantages and limitations for use in lab experiments. Some advantages include:
1. High potency: this compound is a highly potent peptide, which allows for the use of low concentrations in experiments.
2. Specificity: this compound acts specifically on CCK receptors, which allows for the selective activation of these receptors.
3. Stability: this compound is stable in solution, which allows for easy storage and handling.
Some limitations of using this compound in lab experiments include:
1. Limited solubility: this compound has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
2. Short half-life: this compound has a short half-life in vivo, which can limit its usefulness in certain experiments.
3. Species differences: this compound may have different effects in different species, which can complicate the interpretation of results.
未来方向
There are several future directions for research involving 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide, including:
1. Development of therapeutic applications: this compound may have potential therapeutic applications in the treatment of gastrointestinal disorders, pain, and obesity.
2. Identification of novel CCK receptor ligands: The development of novel CCK receptor ligands may lead to the discovery of new therapeutic targets and applications.
3. Study of CCK receptor signaling pathways: Further research into the signaling pathways activated by CCK receptors may lead to a better understanding of the physiological and biochemical effects of this compound.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic peptide that is commonly used in scientific research to study the physiological and biochemical effects of CCK. This compound acts specifically on CCK receptors and has a variety of biochemical and physiological effects, including the stimulation of pancreatic enzyme secretion, inhibition of gastric emptying, decrease in food intake, increase in satiety, and analgesic effects. While this compound has several advantages for use in lab experiments, it also has limitations that must be considered. Future research involving this compound may lead to the development of novel therapeutic applications and a better understanding of the physiological and biochemical effects of CCK.
合成方法
The synthesis of 1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide involves the use of solid-phase peptide synthesis (SPPS) techniques. The process typically begins with the attachment of a protected amino acid to a solid support, followed by the addition of subsequent amino acids in a stepwise fashion. After the peptide chain is complete, the protecting groups are removed, and the peptide is cleaved from the solid support. The resulting crude peptide is then purified using various chromatographic techniques.
科学研究应用
1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]pyridinium bromide is commonly used in scientific research to study the physiological and biochemical effects of CCK. Some of the areas of research that utilize this compound include:
1. Gastrointestinal Physiology: this compound is involved in the regulation of gastrointestinal motility and pancreatic enzyme secretion. Studies using this compound have helped to elucidate the mechanisms underlying these processes.
2. Appetite Regulation: this compound has been shown to decrease food intake and increase satiety. Research using this compound has helped to identify the neural pathways and mechanisms involved in appetite regulation.
3. Pain and Analgesia: this compound has been shown to have analgesic effects in animal models of pain. Studies using this compound have helped to identify the mechanisms underlying these effects and to develop potential therapeutic applications.
属性
IUPAC Name |
1-(4-chlorophenyl)-2-pyridin-1-ium-1-ylpropan-1-one;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClNO.BrH/c1-11(16-9-3-2-4-10-16)14(17)12-5-7-13(15)8-6-12;/h2-11H,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAXTYYDPYTVXIB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)Cl)[N+]2=CC=CC=C2.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5022881.png)

![butyl 4-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5022898.png)
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-3-pyridinylbenzamide](/img/structure/B5022902.png)
![ethyl 5-(4-methoxyphenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5022903.png)
![6-(4-cyclopentyl-1-piperazinyl)-N-[3-(2-pyridinyl)propyl]nicotinamide](/img/structure/B5022909.png)
![methyl 3-{[(1,3-benzothiazol-2-ylthio)acetyl]amino}benzoate](/img/structure/B5022912.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-3-(4-chlorobenzyl)-2,4-imidazolidinedione](/img/structure/B5022914.png)
![2,4-diiodo-6-({methyl[1-(1-phenyl-1H-tetrazol-5-yl)cyclohexyl]amino}methyl)phenol](/img/structure/B5022920.png)
![3-[(4-bromophenyl)sulfonyl]-2-(4-methoxy-3-nitrophenyl)-1,3-thiazolidine](/img/structure/B5022929.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5022939.png)


![2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]diacetamide](/img/structure/B5022971.png)